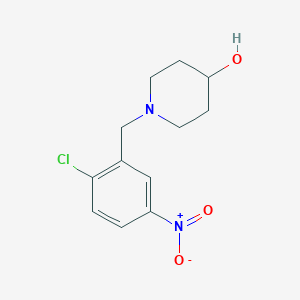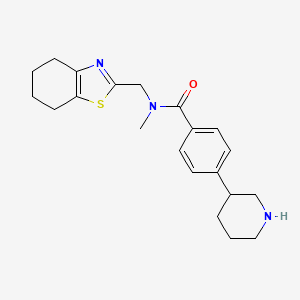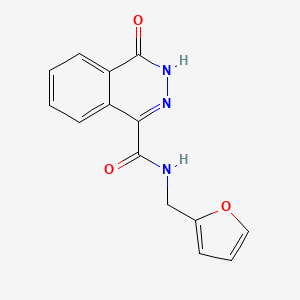
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, also known as DFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. DFMP is a phosphonate ester that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate is a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from carrying out its normal function. The mechanism of action of this compound involves the formation of a covalent bond between the phosphonate group of this compound and the active site of the enzyme. This bond stabilizes the enzyme in its inactive state, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and modulation of neurotransmitter levels. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments, including its high potency as an enzyme inhibitor, its selectivity for certain enzymes, and its ability to be easily synthesized in high yields. However, there are also limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, including the development of more selective inhibitors for specific enzymes, the investigation of its potential therapeutic applications, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other compounds may provide new insights into the regulation of various biological processes. Overall, this compound is a valuable tool for scientific research, and its potential applications are vast and varied.
Méthodes De Synthèse
The synthesis of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate involves the reaction between 3,5-dimethylphenol and N-(2-fluorophenyl)-P-methylphosphonamidic chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity, making it a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been used in a variety of scientific research applications, particularly in the study of enzymes and their mechanisms of action. This compound has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, and their inhibition by this compound has provided valuable insights into their function and regulation.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FNO2P/c1-11-8-12(2)10-13(9-11)19-20(3,18)17-15-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFPTZFAJTZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)

![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)


![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)

![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)


![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)
![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)